4-Cloro-1H-indazol-3-carboxamida

Descripción general

Descripción

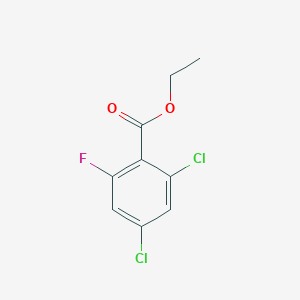

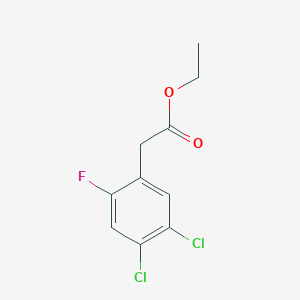

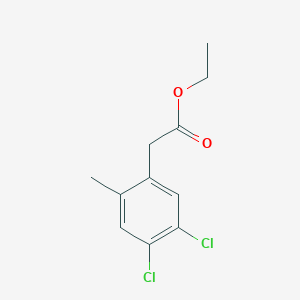

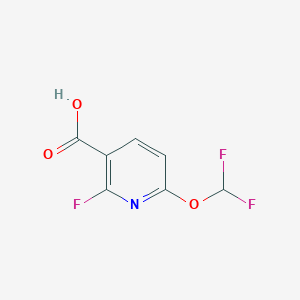

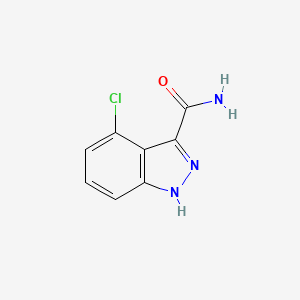

4-Chloro-1H-indazole-3-carboxamide is a chemical compound with the molecular formula C8H6ClN3O . It has a molecular weight of 195.61 . This compound is used in laboratory chemicals .

Synthesis Analysis

The synthesis of indazoles, including 4-Chloro-1H-indazole-3-carboxamide, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular structure of 4-Chloro-1H-indazole-3-carboxamide is represented by the InChI code: 1S/C8H6ClN3O/c9-4-2-1-3-5-6(4)7(8(10)13)12-11-5/h1-3H,(H2,10,13)(H,11,12) .Chemical Reactions Analysis

The chemical reactions involving indazoles have been studied extensively . These include transition metal-catalyzed reactions and reductive cyclization reactions .Aplicaciones Científicas De Investigación

Actividad Anticancerígena

Los derivados de 4-Cloro-1H-indazol-3-carboxamida han mostrado promesa en la investigación anticancerígena. Se ha descubierto que inhiben el crecimiento celular con valores de GI50 en un rango micromolar bajo, lo que demuestra su eficacia contra las líneas celulares de colon y melanoma . Esto sugiere su potencial como agentes terapéuticos en protocolos de tratamiento contra el cáncer.

Propiedades Antiinflamatorias

Los compuestos de indazol, incluido el this compound, se han identificado como poseedores de efectos antiinflamatorios significativos. Algunos derivados han mostrado inhibición en el edema de la pata comparable a la indometacina, un fármaco antiinflamatorio estándar . Esto indica su uso en el desarrollo de nuevos medicamentos antiinflamatorios.

Eficacia Antimicrobiana

El motivo estructural del indazol es conocido por sus propiedades antibacterianas. La this compound se puede utilizar en la síntesis de compuestos que exhiben una amplia actividad antibacteriana, lo cual es crucial en la lucha contra las cepas bacterianas resistentes a los antibióticos .

Inhibición Enzimática

Los híbridos de indazol-3-carboxamida se han evaluado como inhibidores contra las anhidrasas carbónicas humanas, que son relevantes en varios procesos fisiológicos. La capacidad de modular la actividad de estas enzimas sugiere aplicaciones en el tratamiento de afecciones como el glaucoma y el edema .

Potencial Antidepresivo

Los derivados de this compound se han explorado por sus efectos antidepresivos. Su interacción con el sistema nervioso central podría conducir al desarrollo de nuevos antidepresivos con mayor eficacia y menores efectos secundarios .

Aplicaciones Antivirales

Los derivados del indazol han mostrado actividades anti-VIH, lo que sugiere que la this compound podría ser un componente clave en la creación de fármacos antivirales, particularmente aquellos que se dirigen a los retrovirus .

Síntesis de Productos Naturales Bioactivos

Los indazoles son bloques de construcción importantes para los productos naturales bioactivos. La versatilidad de la this compound en la síntesis la hace valiosa para crear una variedad de compuestos farmacológicamente activos .

Mecanismo De Acción

Target of Action

4-Chloro-1H-indazole-3-carboxamide is a derivative of indazole, a heterocyclic aromatic organic compound. Indazole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The presence of a carboxamide moiety in indazole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .

Mode of Action

The mode of action of 4-Chloro-1H-indazole-3-carboxamide involves the formation of hydrogen bonds with its targets, which in many cases, inhibits their activity . This interaction can lead to changes in the function of the target proteins or enzymes, potentially altering cellular processes.

Biochemical Pathways

Indazole derivatives have been found to inhibit a variety of enzymes and proteins , which suggests that they may affect multiple biochemical pathways

Result of Action

The result of the action of 4-Chloro-1H-indazole-3-carboxamide is the inhibition of the activity of certain enzymes and proteins . This inhibition can lead to changes in cellular processes, potentially leading to therapeutic effects. For example, one study found that a similar compound, 3-Amino-N-(4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide, was able to inhibit cell growth, being very effective against colon and melanoma cell lines .

Safety and Hazards

Direcciones Futuras

Indazole-containing derivatives, including 4-Chloro-1H-indazole-3-carboxamide, have gained considerable attention in the field of medicinal chemistry due to their diverse biological activities . Future research may focus on further exploring the medicinal properties of indazole for the treatment of various pathological conditions .

Análisis Bioquímico

Biochemical Properties

4-Chloro-1H-indazole-3-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been shown to inhibit certain human carbonic anhydrases, including cytosolic and transmembrane isozymes . These interactions are crucial as they can modulate the activity of these enzymes, leading to potential therapeutic effects.

Cellular Effects

The effects of 4-Chloro-1H-indazole-3-carboxamide on cellular processes are profound. It has been observed to influence cell growth and proliferation, particularly in cancer cell lines such as colon and melanoma cells . This compound can alter cell signaling pathways, gene expression, and cellular metabolism, thereby affecting overall cell function.

Molecular Mechanism

At the molecular level, 4-Chloro-1H-indazole-3-carboxamide exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with carbonic anhydrases results in the inhibition of these enzymes, which can affect cellular pH regulation and other metabolic processes . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Chloro-1H-indazole-3-carboxamide have been studied over time. The compound exhibits stability under certain conditions, but it can degrade over prolonged periods or under specific environmental factors. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and alterations in cellular metabolism .

Dosage Effects in Animal Models

The effects of 4-Chloro-1H-indazole-3-carboxamide vary with different dosages in animal models. At lower doses, it can effectively inhibit target enzymes without causing significant toxicity. At higher doses, toxic effects such as cellular damage and adverse physiological responses have been observed. These threshold effects are crucial for determining the therapeutic window of the compound .

Metabolic Pathways

4-Chloro-1H-indazole-3-carboxamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. These interactions can affect metabolic flux and the levels of specific metabolites. For example, its inhibition of carbonic anhydrases can lead to changes in bicarbonate and proton levels, impacting overall metabolic balance .

Transport and Distribution

Within cells and tissues, 4-Chloro-1H-indazole-3-carboxamide is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can influence its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of 4-Chloro-1H-indazole-3-carboxamide is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with biomolecules and its overall efficacy in modulating cellular processes .

Propiedades

IUPAC Name |

4-chloro-1H-indazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3O/c9-4-2-1-3-5-6(4)7(8(10)13)12-11-5/h1-3H,(H2,10,13)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQZPNSYHYQCHAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)C(=NN2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.